molecular formula C15H19N3O2 B4885252 6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B4885252
M. Wt: 273.33 g/mol
InChI Key: KNMCBZZIELOGNU-UHFFFAOYSA-N
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Description

6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor carbazole compound followed by the introduction of the N-propan-2-yl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps. The reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), various alkyl halides.

Major Products Formed

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its nitro group, which imparts distinct chemical and biological properties compared to its halogenated counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-nitro-N-propan-2-yl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9(2)16-14-5-3-4-11-12-8-10(18(19)20)6-7-13(12)17-15(11)14/h6-9,14,16-17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMCBZZIELOGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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